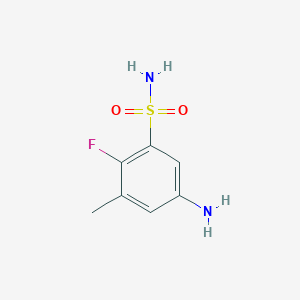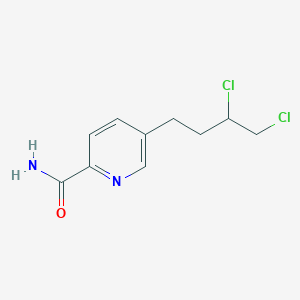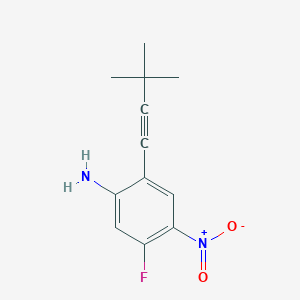
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline
Descripción general
Descripción
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is an organic compound that features a unique combination of functional groups, including a fluoro, nitro, and aniline group, along with a dimethylbutynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkyne Addition: The addition of a dimethylbutynyl group to the aromatic ring, which can be carried out using a Sonogashira coupling reaction. This involves the use of a palladium catalyst, copper iodide, and a base such as triethylamine in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in ethanol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalyst, copper iodide, and a base such as triethylamine in tetrahydrofuran.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new derivatives with different substituents on the aromatic ring.
Coupling: Formation of new carbon-carbon bonds, leading to more complex molecular structures.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: Employed as a probe to study biological processes involving nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro and alkyne groups can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Dimethylbut-1-ynyl)-5-fluoroaniline: Lacks the nitro group, which may result in different reactivity and applications.
2-(3,3-Dimethylbut-1-ynyl)-4-nitroaniline: Lacks the fluoro group, which may affect its electronic properties and interactions with molecular targets.
2-(3,3-Dimethylbut-1-ynyl)-5-nitroaniline: Lacks the fluoro group, similar to the previous compound, but with different positioning of the nitro group.
Uniqueness
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
952664-70-9 |
|---|---|
Fórmula molecular |
C12H13FN2O2 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbut-1-ynyl)-5-fluoro-4-nitroaniline |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)5-4-8-6-11(15(16)17)9(13)7-10(8)14/h6-7H,14H2,1-3H3 |
Clave InChI |
SWRCFORTCYZIGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC(=C(C=C1N)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
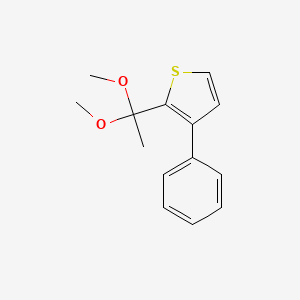
![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
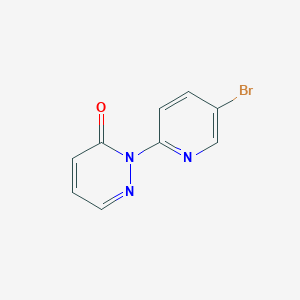
![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)
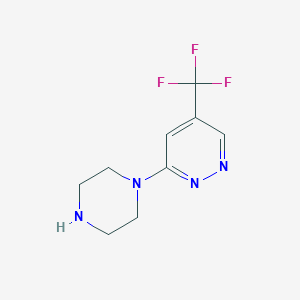
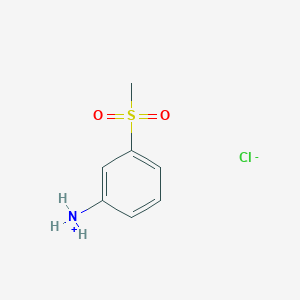
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8579274.png)
![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)
![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)
![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)
